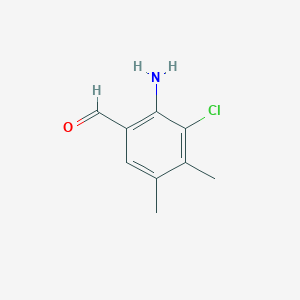
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate is a chemical compound belonging to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-6-methylpyrazine-2-carboxylate typically involves the iodination of 6-methylpyrazine-2-carboxylic acid followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification process involves reacting the iodinated product with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Oxidation and Reduction: Products include oxides or deiodinated pyrazine derivatives.
Coupling Reactions: Products include biaryl or heteroaryl compounds.
科学研究应用
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-iodo-6-methylpyrazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
相似化合物的比较
Similar Compounds
- Ethyl 3-bromo-6-methylpyrazine-2-carboxylate
- Ethyl 3-chloro-6-methylpyrazine-2-carboxylate
- Ethyl 3-fluoro-6-methylpyrazine-2-carboxylate
Uniqueness
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives and applications.
属性
分子式 |
C8H9IN2O2 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC 名称 |
ethyl 3-iodo-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9IN2O2/c1-3-13-8(12)6-7(9)10-4-5(2)11-6/h4H,3H2,1-2H3 |
InChI 键 |
NKUHVGZEAUYJAV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=CN=C1I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


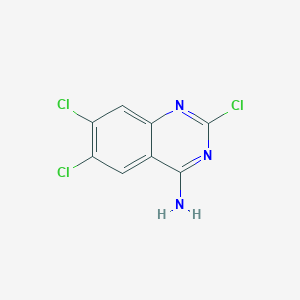

![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
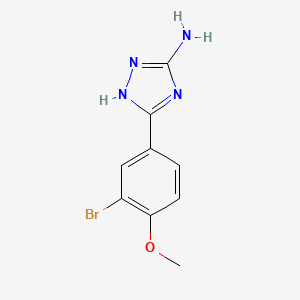
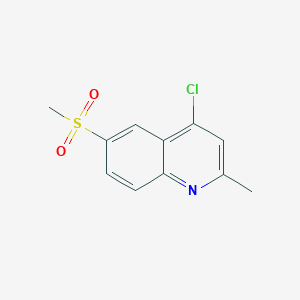
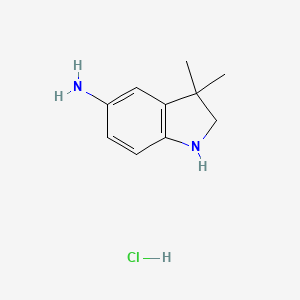
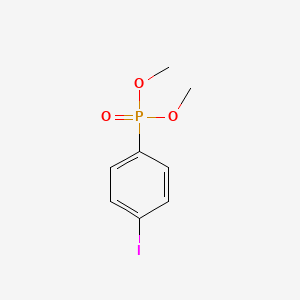

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)



